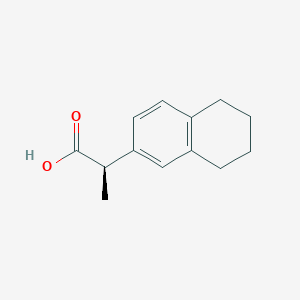
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid, also known as THP-PS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, chemical biology, and medicinal chemistry. This compound is a derivative of proline and is characterized by its unique three-dimensional structure, which makes it a valuable tool for studying protein-protein interactions.
作用机制
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid works by binding to a specific site on a protein, known as a protein-protein interaction site. This binding prevents the interaction between the protein and its partner protein, leading to a disruption in the biological process that the interaction was involved in. The selectivity of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid for certain protein-protein interactions makes it a valuable tool for studying the function of specific proteins in biological processes.
Biochemical and Physiological Effects:
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been shown to have minimal toxicity and is well-tolerated in cells and animals. It does not affect the overall structure or function of proteins, except for the protein-protein interactions that it inhibits. (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been used to study various biological processes, including signal transduction, transcriptional regulation, and protein folding.
实验室实验的优点和局限性
The advantages of using (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid in lab experiments include its high purity, selectivity, and low toxicity. It is also relatively easy to synthesize, making it accessible to researchers. However, the limitations of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid include its specificity for certain protein-protein interactions, which may limit its use in certain research applications. Additionally, (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid may not be suitable for in vivo studies due to its limited bioavailability.
未来方向
There are several future directions for the use of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid in scientific research. One potential application is in the development of new drugs that target specific protein-protein interactions. (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid can also be used to study the role of specific proteins in disease processes, which can aid in the development of new treatments. Additionally, (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid can be modified to improve its bioavailability, making it more suitable for in vivo studies. Overall, (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has the potential to be a valuable tool in various fields of scientific research.
合成方法
The synthesis of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid involves a multi-step process that starts with the protection of proline's carboxylic acid group. This is followed by the formation of the THP ring through a Diels-Alder reaction. The final step involves the removal of the protecting group to yield the desired product. The synthesis of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been optimized to achieve high yields and purity, making it a suitable compound for various research applications.
科学研究应用
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been extensively studied for its potential applications in drug discovery and chemical biology. It has been shown to selectively inhibit the interaction between two proteins, which can be useful in the development of new drugs that target specific protein-protein interactions. Additionally, (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been used as a tool to study the structural and functional properties of proteins, which can aid in the understanding of biological processes.
属性
IUPAC Name |
(2R)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5H2,1H3,(H,14,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJLCZBQZRQVOO-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(CCCC2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


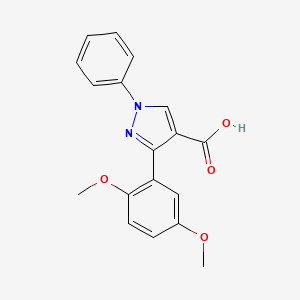
![5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B2871745.png)
![N-Methyl-2-(3-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2871747.png)
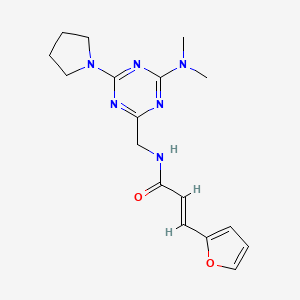
![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871751.png)

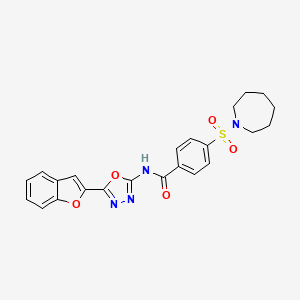
![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide](/img/structure/B2871755.png)

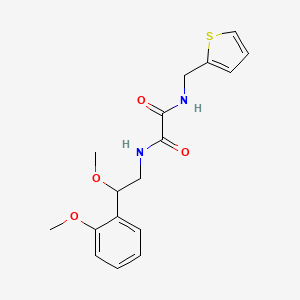
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2871758.png)
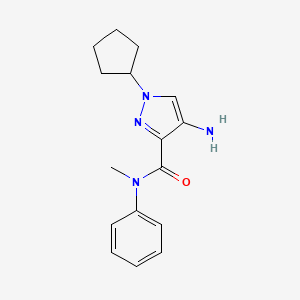
![(2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2871761.png)